4-Hydrazino-6-trifluoromethylquinoline hydrochloride 4-Hydrazino-6-trifluoromethylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1170816-62-2
VCID: VC7855780
InChI: InChI=1S/C10H8F3N3.ClH/c11-10(12,13)6-1-2-8-7(5-6)9(16-14)3-4-15-8;/h1-5H,14H2,(H,15,16);1H
SMILES: C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NN.Cl
Molecular Formula: C10H9ClF3N3
Molecular Weight: 263.65 g/mol

4-Hydrazino-6-trifluoromethylquinoline hydrochloride

CAS No.: 1170816-62-2

Cat. No.: VC7855780

Molecular Formula: C10H9ClF3N3

Molecular Weight: 263.65 g/mol

* For research use only. Not for human or veterinary use.

4-Hydrazino-6-trifluoromethylquinoline hydrochloride - 1170816-62-2

Specification

CAS No. 1170816-62-2
Molecular Formula C10H9ClF3N3
Molecular Weight 263.65 g/mol
IUPAC Name [6-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride
Standard InChI InChI=1S/C10H8F3N3.ClH/c11-10(12,13)6-1-2-8-7(5-6)9(16-14)3-4-15-8;/h1-5H,14H2,(H,15,16);1H
Standard InChI Key SWXAHLBYQCKSGY-UHFFFAOYSA-N
SMILES C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NN.Cl
Canonical SMILES C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NN.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

4-Hydrazino-6-trifluoromethylquinoline hydrochloride belongs to the quinoline family, a class of nitrogen-containing heterocycles. Its molecular formula is C₁₀H₉ClF₃N₃, with a molecular weight of 263.65 g/mol . The compound’s structure integrates a quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine ring) modified at two positions: a hydrazino (-NH-NH₂) group at position 4 and a trifluoromethyl (-CF₃) group at position 6. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1170816-62-2
Molecular FormulaC₁₀H₉ClF₃N₃
Molecular Weight263.65 g/mol
Purity (Commercial)≥95%
Storage ConditionsSealed, dry, 2–8°C

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 4-hydrazino-6-trifluoromethylquinoline hydrochloride likely involves multi-step reactions starting from substituted quinoline precursors. A plausible route includes:

  • Nitration/Functionalization: Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling reactions.

  • Hydrazination: Reaction with hydrazine hydrate under controlled conditions to install the hydrazino group.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

A patent describing the synthesis of 4-methoxyphenyl hydrazine hydrochloride (CN102557985A) provides indirect insights into hydrazine hydrochloride formation. The process involves diazotization of aniline derivatives followed by reduction with ammonium sulfite and acid precipitation . Adapting this methodology could enable scalable production of 4-hydrazino-6-trifluoromethylquinoline hydrochloride, though optimization would be required to accommodate the trifluoromethyl substituent.

Biological and Pharmacological Applications

Table 2: Comparative Bioactivity of Quinoline Hydrazones

CompoundMIC (μg/mL)Target PathogensCytotoxicity
QH-024Mtb H37Rv, S. aureusNon-toxic
QH-054Mtb H37Rv, E. coliNon-toxic
Bedaquiline0.06–2.5Mtb (MDR strains)Moderate

Mechanism of Action

The hydrazino group’s ability to chelate metal ions may disrupt enzymatic processes in pathogens. Additionally, the trifluoromethyl group enhances lipophilicity, promoting membrane penetration and target engagement . Molecular docking studies on related compounds suggest inhibition of Mtb’s enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis .

Industrial and Research Implications

Drug Discovery

The compound’s dual functional groups make it a versatile intermediate for synthesizing hydrazones, azo compounds, and heterocyclic hybrids. Recent efforts to combat multidrug-resistant tuberculosis (MDR-TB) have prioritized quinoline-based scaffolds, positioning this compound as a candidate for structure-activity relationship (SAR) studies .

Challenges and Future Directions

  • Synthetic Complexity: The trifluoromethyl group’s introduction requires expensive reagents like trifluoromethylating agents.

  • Toxicity Profiling: Further in vivo studies are needed to assess long-term safety.

  • Cost Reduction: Scaling production via continuous-flow chemistry could lower per-unit costs .

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